molecular formula C21H25N3O5 B11032926 ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

Cat. No.: B11032926
M. Wt: 399.4 g/mol
InChI Key: SLZAPSSHAOQJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research. The structure of this compound includes a pyrrole ring and a pyrazine ring, which are nitrogen-containing heterocycles, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves the reaction of N-alkylpyrrole with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the CO unit . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for the commercial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the pyrrolopyrazine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrrolopyrazine derivatives with different biological activities.

Scientific Research Applications

Ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 7-[2-(4-ethylanilino)-2-oxoethyl]-1,6-dioxo-3,4,7,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

InChI

InChI=1S/C21H25N3O5/c1-3-13-5-7-15(8-6-13)23-17(25)12-14-11-16(21(28)29-4-2)18-19(26)22-9-10-24(18)20(14)27/h5-8,14H,3-4,9-12H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

SLZAPSSHAOQJGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CC(=C3C(=O)NCCN3C2=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.